molecular formula C9H7N3O2 B11908334 [1,3]Dioxolo[4,5-g]quinazolin-8-amine

[1,3]Dioxolo[4,5-g]quinazolin-8-amine

Cat. No.: B11908334
M. Wt: 189.17 g/mol
InChI Key: YWOZVBGEIZKZKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-g]quinazolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of mono-propargylated aromatic ortho-diamines, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation . The reaction can be conducted using stannic chloride or indium (III) chloride under aerobic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-g]quinazolin-8-amine can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Dioxolo[4,5-g]quinazolin-8-amine is unique due to its specific dioxolo-quinazoline structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to inhibit biofilm formation and interact with the GABA A receptor sets it apart from other similar compounds .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g]quinazolin-8-amine

InChI

InChI=1S/C9H7N3O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2,(H2,10,11,12)

InChI Key

YWOZVBGEIZKZKK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)N

Origin of Product

United States

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